molecular formula C16H19FN4OS B2585560 N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1323636-06-1

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2585560
CAS No.: 1323636-06-1
M. Wt: 334.41
InChI Key: TWZKNFMDAQVTKA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a small-molecule acetamide derivative featuring:

  • A 2-fluorophenyl group attached to the acetamide nitrogen.
  • A piperidine ring substituted at the 4-position with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.

This structure combines a fluorinated aromatic system with a heterocyclic thiadiazole-piperidine scaffold, which is common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-5-3-2-4-13(14)17/h2-5,12H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZKNFMDAQVTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H19_{19}FN4_{4}S
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 827580-58-5

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated using the MTT assay to determine its IC50_{50} values against different tumor types.

Cell Line IC50_{50} (µg/mL) Mechanism of Action
MCF-7 (Breast Cancer)2.32Induces cell cycle arrest at G2/M phase
HepG2 (Liver Cancer)5.36Increases Bax/Bcl-2 ratio and activates caspase pathways

The biological activity of the compound has been linked to several mechanisms:

  • Cell Cycle Arrest : Treatment with this compound induces cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. This is evidenced by flow cytometry analyses showing increased populations of cells in these phases post-treatment .
  • Apoptosis Induction : The compound significantly alters the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased apoptosis in treated cells. The increase in caspase 9 levels further supports this apoptotic pathway activation .
  • Selective Cytotoxicity : The selectivity towards cancerous cells over normal cells has been demonstrated, indicating a potential for reduced side effects compared to traditional chemotherapeutics .

Case Studies

A notable study involved synthesizing a series of thiadiazole derivatives, including this compound. These derivatives were tested against MCF-7 and HepG2 cell lines, revealing that modifications in structure significantly impacted their cytotoxic efficacy. The most potent derivatives exhibited IC50_{50} values comparable to established chemotherapeutics like 5-Fluorouracil .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide, as anticancer agents. Thiadiazole compounds have shown effectiveness against a range of cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth. For instance, derivatives of thiadiazole have been shown to decrease the viability of various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) by inducing apoptotic pathways and disrupting tubulin polymerization .
  • Case Studies :
    • A study demonstrated that a related thiadiazole compound significantly inhibited the growth of leukemia cells in vitro and in vivo, showcasing its potential for further development as an anticancer drug .
    • Another research highlighted that compounds similar to this compound exhibited selective cytotoxicity against cancer cells without affecting normal cells, indicating a promising therapeutic index .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities.

  • Antibacterial Effects : Compounds containing thiadiazole moieties have been reported to inhibit the growth of various pathogenic bacteria. For example, studies have shown that certain thiadiazole derivatives can effectively combat Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The antifungal potential of thiadiazole derivatives has also been documented, with some compounds demonstrating effectiveness against common fungal pathogens.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties.

  • Mechanisms : The neuroprotective effects are believed to be linked to the modulation of oxidative stress and inflammation within neural tissues. Compounds with similar structures have been shown to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs with Piperazine/Piperidine and Thiadiazole Moieties

Compound Name & Source Structural Differences Implications
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide - Piperazine instead of piperidine.
- Ethyl substituent on thiadiazole vs. methyl.
Piperazine may enhance solubility due to its basic nitrogen. Ethyl group introduces steric bulk, potentially reducing binding affinity compared to methyl .
N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide - Piperazine with phenyl substituent.
- Fluorine and methyl on acetamide’s phenyl.
Phenyl-piperazine increases lipophilicity, potentially improving CNS penetration. Fluorine and methyl groups may alter metabolic stability .
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide - Thiophene-sulfonyl-piperidine instead of thiadiazole-piperidine.
- Difluorophenyl.
Sulfonyl group enhances electron-withdrawing effects, possibly affecting enzyme inhibition. Difluorophenyl improves metabolic resistance .

Thiadiazole Derivatives with Varied Substituents

Compound Name & Source Structural Differences Biological Activity & Implications
Sulfamethizole (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide) - Sulfonamide linkage instead of acetamide.
- Same 5-methyl-thiadiazole substituent.
Sulfonamides are classical antibacterials (targeting dihydropteroate synthase). The acetamide in the target compound may shift activity to other targets .
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide - Thioether linkage.
- Sulfamoyl and methylbenzyl groups.
Thioether increases lipophilicity, potentially enhancing membrane permeability. Sulfamoyl group may confer carbonic anhydrase inhibitory activity .
Compound 31 (N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) - 3-Methoxybenzylthio on thiadiazole.
- Trifluoromethylphenyl acetamide.
Bulky substituents improve cytotoxic activity (e.g., caspase activation) but may reduce solubility .

Cytotoxic Thiadiazole Acetamides

Compound Name & Source Structural Highlights Activity & Mechanism
2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (25) - Chlorophenyl and trifluoromethyl-thiadiazole. Strong caspase 3/8/9 activation in MCF7 cells (IC₅₀ ~8–10 μM). Chlorine and CF₃ enhance electron-withdrawing effects .
2-(4-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (26) - Similar to 25 but 4-chloro substituent. Improved cytotoxicity over methyl-substituted analogs. Highlights the role of halogenation in apoptosis induction .

Key Structural and Functional Insights

Role of the Thiadiazole Ring

  • 5-Methyl substitution (target compound) balances steric effects and electronic properties, unlike ethyl () or benzylthio () groups, which may hinder target binding.
  • Sulfur atoms in thiadiazole contribute to π-stacking and hydrogen bonding, critical for interactions with enzymes or DNA .

Impact of Fluorine and Piperidine/Piperazine

  • 2-Fluorophenyl enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ).
  • Piperidine (target) vs.

Acetamide vs. Sulfonamide Linkages

  • Acetamide (target) offers flexibility in hydrogen-bonding interactions, while sulfonamides () are rigid and often used in antimicrobials.

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